molecular formula C15H15I2NO3 B1139199 T2AA CAS No. 1380782-27-3

T2AA

Cat. No.: B1139199
CAS No.: 1380782-27-3
M. Wt: 511.09
Attention: For research use only. Not for human or veterinary use.
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Description

T2AA, also known as 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol, is a compound that acts as an inhibitor of proliferating cell nuclear antigen (PCNA). This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T2AA involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Iodination: The introduction of iodine atoms into the phenol ring.

    Amination: The addition of an amino group to the intermediate compound.

    Hydroxylation: The introduction of a hydroxyl group to the intermediate compound.

The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The specific temperatures and reaction times vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

T2AA undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: this compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

The reaction conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted forms of this compound. These products have different chemical and biological properties, making them useful for various applications in scientific research.

Scientific Research Applications

T2AA has several scientific research applications, including:

    Cancer Biology: this compound is used as an inhibitor of proliferating cell nuclear antigen (PCNA), which plays a crucial role in DNA replication and repair.

    DNA Replication Studies: this compound is used to study the mechanisms of DNA replication and repair.

    Drug Development: this compound is used in the development of new drugs targeting PCNA and other proteins involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to T2AA include:

Uniqueness of this compound

This compound is unique due to its specific inhibition of proliferating cell nuclear antigen (PCNA) and its ability to induce DNA replication stress. Unlike other compounds, this compound has a high affinity for the PCNA/PIP-box peptide interaction, making it a potent inhibitor of DNA replication and a valuable tool in cancer research .

Biological Activity

T2AA (T2 amino alcohol) is a small molecule derived from 3,3',5-triiodothyronine (T3) that serves as an inhibitor of proliferating cell nuclear antigen (PCNA). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with DNA replication and repair mechanisms. This article explores the biological activity of this compound, supported by data tables and research findings.

  • Chemical Name : (βS)-β-Amino-4-(4-hydroxyphenoxy)-3,5-diiodobenzenpropanol
  • Molecular Formula : C15H15I2NO3
  • Purity : ≥98%

This compound functions primarily as a PCNA inhibitor, which is crucial for DNA replication and repair. Its mechanism involves:

  • Inhibition of PCNA/PIP-box Interaction : this compound inhibits the interaction between PCNA and PIP-box peptides with an IC50 value of approximately 1 μM. This inhibition leads to significant effects on DNA synthesis and cell cycle progression .
  • Induction of DNA Replication Stress : By stalling DNA replication forks, this compound causes DNA replication stress, leading to S-phase arrest in cancer cells. This effect is evidenced by the phosphorylation of Chk1 and RPA32 in chromatin .
  • Impact on Translesion DNA Synthesis : this compound significantly inhibits translesion DNA synthesis on cisplatin-cross-linked templates, enhancing the cytotoxic effects of cisplatin in cancer therapy .

In Vitro Studies

A series of studies have demonstrated the biological activity of this compound in various cancer cell lines:

StudyCell LineIC50 (μM)Key Findings
HeLa~1Inhibited PCNA interaction with p21; induced early apoptosis.
A549~0.5Enhanced formation of DNA double-strand breaks (DSBs) when combined with cisplatin.
MCF-7~0.8Arrested cells in S-phase; suppressed growth significantly.

Case Studies

In a notable case study, this compound was used in conjunction with cisplatin to treat cancer cells. The combination therapy resulted in:

  • Increased Phosphorylation of Histone H2AX : This indicates enhanced DNA damage response.
  • Significant Decrease in Clonogenic Survival : Cells treated with both agents showed reduced survival compared to those treated with cisplatin alone .

Clinical Implications

The ability of this compound to inhibit PCNA suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments. By enhancing the effects of chemotherapeutic agents like cisplatin, this compound may improve therapeutic outcomes.

Properties

IUPAC Name

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSKXJRVWVXRI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.